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Compound of Interest

Compound Name: Vinyl triflate

Cat. No.: B1252156

An In-depth Technical Guide to the Fundamental Properties of Vinyl Triflates

Introduction

Vinyl trifluoromethanesulfonates, commonly known as vinyl triflates, are a class of organic

compounds that have become indispensable reagents and intermediates in modern organic
synthesis. Their prominence stems from the trifluoromethanesulfonate (triflate or OTf) group,
which is one of the most effective leaving groups known.[1] This property renders the vinylic
carbon highly susceptible to a wide array of transformations, making vinyl triflates versatile
precursors for constructing complex molecular architectures.

They are frequently employed as stable and reactive alternatives to vinyl halides in transition-
metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-
heteroatom bonds with exceptional control over regio- and stereochemistry.[1] Their utility
extends to elimination reactions for alkyne synthesis, nucleophilic additions, and radical
reactions, positioning them as critical building blocks in the synthesis of natural products,
pharmaceuticals, and advanced materials.[1][2] This guide provides a comprehensive overview
of their core properties, synthesis, and reactivity for professionals in research and drug
development.

Core Physicochemical and Structural Properties

The reactivity of vinyl triflates is a direct consequence of their electronic and structural
characteristics. The molecule consists of a vinyl group (C=C) bonded to an oxygen atom, which
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is in turn attached to a trifluoromethanesulfonyl group (-SO2CFs). The strong electron-

withdrawing nature of the CFs group, transmitted through the sulfonyl linkage, makes the triflate

anion (CF3S0Os™) exceptionally stable and therefore an excellent leaving group.[2] This

facilitates the cleavage of the C-O bond in many reactions.

Physical and Computed Properties

Quantitative data for the parent compound, ethenyl trifluoromethanesulfonate, provides a

baseline for understanding this class of molecules.

Property Value Source

Molecular Formula C3Hs3F30sS [3]

Molecular Weight 176.12 g/mol [1][3]
ethenyl

IUPAC Name _ [3]
trifluoromethanesulfonate

CAS Number 53547-61-8 [1]13]
VDDXQSUSMHZCLS-

InChIKey [3]

UHFFFAOYSA-N

Canonical SMILES

C=COS(=0)(=0)C(F)(F)F

[3]

XLogP3

1.6

[3]

Topological Polar Surface Area

51.8 A2

[3]

Spectroscopic Characteristics

The structural features of vinyl triflates give rise to characteristic signals in various

spectroscopic analyses.

» 'H NMR: Protons on the vinyl group typically appear in the 6 5.0-7.5 ppm range, with their

chemical shifts and coupling constants being indicative of the substitution pattern on the

double bond.
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e 13C NMR: The vinylic carbons resonate in the olefinic region of the spectrum. The carbon
atom directly attached to the triflate oxygen is significantly influenced by its electronegativity.
The trifluoromethyl carbon appears as a quartet due to coupling with the three fluorine
atoms, typically around & 118 ppm with a large J-coupling constant (J = 317-320 Hz).[4]

e 19F NMR: A singlet corresponding to the -CFs group is a hallmark of vinyl triflates.

» IR Spectroscopy: Characteristic absorption bands include those for the C=C stretch (approx.
1670 cm~1) and strong, distinct stretches for the S=O bonds of the sulfonate group (approx.
1416 and 1140 cm™2).[4]

Representative Spectroscopic Data

The following table summarizes spectroscopic data for a representative vinyl triflate, 1-phenyl-
1-cyclohexen-2-y! trifluoromethanesulfonate.

Chemical Shift (6, ppm) or
Nucleus Key Features & Notes
Wavenumber (cm~?)

Data corresponds to a
7.32-7.11 (5H, m), 5.09 (1H,

1H NMR d), 4.90 (1H, dt), 2.64 (2H, m),
2.36 (2H, 1), 1.79-1.55 (4H, m)

substituted vinyl triflate,
showcasing typical regions for

aromatic and vinylic protons.[4]

156.7, 142.2, 128.4, 128.3,

The quartet at 118.6 ppm is

13C NMR 125.7, 118.6 (q, J=317 Hz), characteristic of the CF3
104.2, 35.4, 34.9, 30.3, 26.0 carbon.[4]
Strong absorptions for the
1671 (C=C), 1416 (S=0), 1142 ]
IR (CHCI53) sulfonyl group are prominent.

(5=0) cm

[4]

Synthesis of Vinyl Triflates

Vinyl triflates are accessible through several reliable synthetic routes, most commonly from

carbonyl compounds or alkynes.

From Ketones and other Carbonyl Compounds
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The most prevalent method for synthesizing vinyl triflates involves the trapping of an enolate
with a triflating agent.[1] Unsymmetrical ketones can yield regioisomeric vinyl triflates. The
formation of the less substituted (kinetic) enolate is typically favored by using bulky, strong,
non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide
(LIHMDS) at low temperatures (-78 °C).[1] The more substituted (thermodynamic) enolate can
be favored by using weaker bases and higher temperatures.

Common triflating agents include triflic anhydride (Tf20), N-phenyltrifimide (PhNTf2), and N-(5-
chloro-2-pyridyl)triflimide (Comins' reagent).[1]

Ketone

Base (e.g., LDA)
-78°C

Enolate Formation

Lithium Enolate
(Kinetic or Thermodynamic)

Triflating Agent
(e.g., Tf20, PhNTf2)

Enolate Trapping

Vinyl Triflate

Click to download full resolution via product page

Figure 1. General workflow for synthesizing vinyl triflates from ketones.

From Alkynes
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Vinyl triflates can also be prepared via the hydrotriflation of terminal alkynes.[5] This method
involves the addition of triflic acid (TfOH) across the triple bond. A notable protocol uses a
combination of TFOH and trimethylsilyl azide (TMSNs) to achieve chemoselective conversion of
terminal alkynes to 1,1-disubstituted vinyl triflates, leaving internal alkynes unreacted.[5]
Other methods employ zinc(ll) triflate as a catalyst.[1]

Terminal Alkyne

TfOH / TMSNs
DCM, rt

Hydrotriflation

1,1-Disubstituted
Vinyl Triflate

Click to download full resolution via product page

Figure 2. Synthesis of vinyl triflates via alkyne hydrotriflation.

Reactivity and Applications in Synthesis

The high reactivity of the C-OTf bond makes vinyl triflates exceptionally useful substrates in a

variety of powerful synthetic transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This is the most significant area of application for vinyl triflates. They serve as excellent
electrophilic partners in reactions that form new C-C and C-heteroatom bonds. Their reactivity
in oxidative addition to low-valent metal centers, such as Pd(0) or Ni(0), is a key step that
initiates the catalytic cycle.[1] The reactivity order for oxidative addition to Pd(0) is generally
vinyl-OTf > vinyl-Br.[6]
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Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form substituted
alkenes and conjugated systems.[1]

Heck Reaction: Coupling with alkenes to yield dienes and other unsaturated products.
Recent variations include deoxygenative Heck reactions that proceed via a cine-substitution
pathway.[1][7]

Stille Coupling: Reaction with organostannanes.[8]
Sonogashira Coupling: Coupling with terminal alkynes to produce enynes.
Buchwald-Hartwig Amination: Formation of enamines by coupling with amines.

Cross-Electrophile Coupling: Nickel-catalyzed reactions that couple vinyl triflates with other
electrophiles, such as vinyl chlorosilanes.[9]
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Figure 3. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Elimination Reactions

Vinyl triflates can undergo elimination of triflic acid to furnish alkynes. This transformation can
be achieved using strong bases, but milder conditions have also been developed. For instance,
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tetrabutylammonium fluoride (TBAF) can serve as a mild base to promote the elimination at

room temperature, offering a practical alternative that avoids harsh conditions.[4][10]

Vinyl Triflate Base E()GMQF" ;BAF)

B-Elimination

Click to download full resolution via product page

Figure 4. Elimination pathway from vinyl triflates to alkynes.

Radical Reactions

While less common than their use in ionic pathways, vinyl triflates can also participate in
radical reactions. They can act as radical acceptors, for instance, in radical trifluoromethylation
reactions where a CFs radical adds to the double bond.[2][11] They can also serve as both a
radical acceptor and a trifluoromethyl radical source in certain systems.[2]

Key Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and
application of vinyl triflates.

Protocol 1: Synthesis of a Vinyl Triflate from a Ketone
(Kinetic Control)
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This protocol describes the formation of the less substituted vinyl triflate from an
unsymmetrical ketone using LDA and N-phenyltriflimide (PhNTf2).

» Materials and Equipment:
o Anhydrous tetrahydrofuran (THF)
o Diisopropylamine
o n-Butyllithium (n-BulLi) in hexanes
o Ketone starting material
o N-phenyltriflimide (PhNTf2)
o Argon or nitrogen inert atmosphere setup
o Dry glassware, syringes, and magnetic stirrer
o Low-temperature bath (-78 °C, dry ice/acetone)

e Procedure:

[¢]

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a
thermometer, and a nitrogen inlet.

o In the flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
o Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting LDA solution
at -78 °C for 30 minutes.

o Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA
solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

o Add a solution of N-phenyltriflimide (1.1 equivalents) in anhydrous THF dropwise. The
reaction is often rapid.
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o Allow the reaction mixture to slowly warm to room temperature over several hours or
overnight.

o Quench the reaction by adding saturated agueous ammonium chloride (NH4Cl) solution.

o Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate
(3x).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate
(MgSO0ea4), and filter.

o Concentrate the solvent in vacuo. Purify the crude product by flash column
chromatography on silica gel to yield the pure vinyl triflate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Vinyl
Triflate

This protocol outlines a typical palladium-catalyzed coupling of a vinyl triflate with an
arylboronic acid.

o Materials and Equipment:
o Vinyl triflate
o Arylboronic acid
o Palladium catalyst (e.g., Pd(PPhs)a or PdClz(dppf))
o Base (e.g., K2COs, Cs2COs, or Na2CO3)
o Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
o Argon or nitrogen inert atmosphere setup
o Schlenk flask or sealed tube

e Procedure:
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o To a Schlenk flask, add the vinyl triflate (1.0 equivalent), arylboronic acid (1.2-1.5
equivalents), palladium catalyst (2-5 mol%), and base (2.0-3.0 equivalents).

o Evacuate and backfill the flask with argon or nitrogen three times to establish an inert
atmosphere.

o Add the degassed, anhydrous solvent via syringe.

o Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until
the reaction is complete (monitor by TLC or GC-MS).

o Cool the mixture to room temperature and dilute with water and an organic solvent (e.g.,
ethyl acetate).

o Separate the layers and extract the aqueous layer with the organic solvent (2x).
o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, and filter.
o Concentrate the solvent under reduced pressure.

o Purify the residue by flash column chromatography to obtain the desired coupled product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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